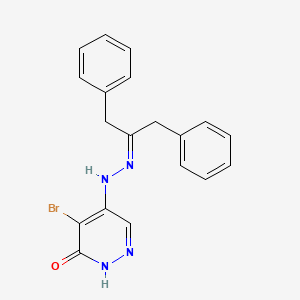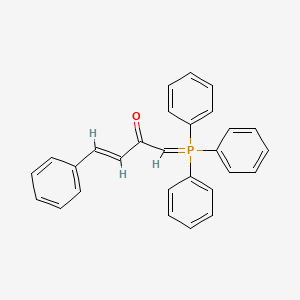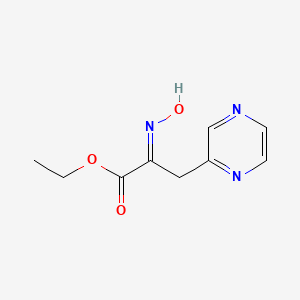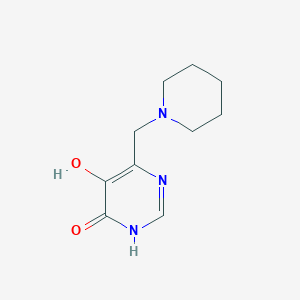
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide is an organic compound that belongs to the class of acrylamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide typically involves the following steps:
Formation of the Acrylamide Group: The acrylamide group can be introduced through the reaction of an appropriate acrylate precursor with an amine derivative.
Coupling of Furan and Quinoline Moieties: The furan ring and the quinoline moiety can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Furanones and quinoline derivatives.
Reduction: Amines and reduced quinoline derivatives.
Substitution: Substituted quinoline and furan derivatives.
科学研究应用
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
作用机制
The mechanism of action of 3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
相似化合物的比较
Similar Compounds
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)propionamide: Similar structure but with a propionamide group instead of an acrylamide group.
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)butyramide: Similar structure but with a butyramide group.
Uniqueness
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide is unique due to its specific combination of furan, quinoline, and acrylamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC 名称 |
(E)-3-(furan-2-yl)-N-(4-methylquinolin-6-yl)prop-2-enamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-8-9-18-16-6-4-13(11-15(12)16)19-17(20)7-5-14-3-2-10-21-14/h2-11H,1H3,(H,19,20)/b7-5+ |
InChI 键 |
IRCPFTROTIYYCP-FNORWQNLSA-N |
手性 SMILES |
CC1=C2C=C(C=CC2=NC=C1)NC(=O)/C=C/C3=CC=CO3 |
规范 SMILES |
CC1=C2C=C(C=CC2=NC=C1)NC(=O)C=CC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)

![3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920945.png)

![N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine](/img/structure/B12920958.png)


![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B12920982.png)



